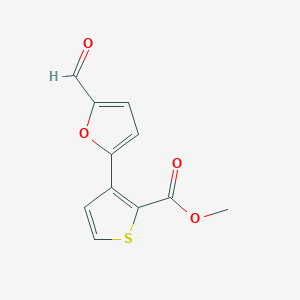

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYUUAQLLIBFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383879 | |

| Record name | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255828-29-6 | |

| Record name | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Monograph: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

This technical guide details the synthesis of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate , a functionalized bi-heteroaryl scaffold often utilized in the development of kinase inhibitors, organic semiconductors, and advanced photoswitches.

Executive Summary & Strategic Analysis

The target molecule is a 3-substituted thiophene-2-carboxylate , featuring a formyl-functionalized furan ring. This specific architecture presents a synthetic challenge due to the steric hindrance at the C3 position of the thiophene ring, adjacent to the C2 ester.

The synthesis is best approached via a convergent Palladium-catalyzed cross-coupling strategy . While classical ring-closure methods exist, they lack the regiochemical precision required for this specific isomer. Therefore, this guide prioritizes a Suzuki-Miyaura Cross-Coupling protocol, utilizing a boronic acid derivative of the furan and a halogenated thiophene ester.

Key Structural Challenges

-

Ortho-Steric Hindrance: The C2-methyl ester on the thiophene exerts steric pressure on the incoming C3-nucleophile.

-

Aldehyde Stability: The formyl group on the furan is susceptible to oxidation or Cannizzaro disproportionation under harsh basic conditions.

-

Protodeboronation: Furan-2-boronic acids are prone to hydrolytic deboronation, requiring optimized base/solvent systems.

Retrosynthetic Analysis

The most logical disconnection is the inter-ring bond between Thiophene-C3 and Furan-C2.

-

Disconnection: C(sp2)-C(sp2) Biaryl Bond.

-

Fragment A (Electrophile): Methyl 3-bromothiophene-2-carboxylate (1 ).

-

Rationale: The C-Br bond at position 3 is activated for oxidative addition, though less reactive than C-I. The ester group directs Pd insertion but also provides steric bulk.

-

-

Fragment B (Nucleophile): (5-Formylfuran-2-yl)boronic acid (2 ).

Figure 1: Retrosynthetic disconnection strategy isolating the key biaryl coupling step.

Experimental Protocol: The Suzuki-Miyaura Route

This protocol is designed for high-fidelity reproducibility , minimizing protodeboronation of the furan species while ensuring complete conversion of the sterically hindered thiophene bromide.

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Note |

| Methyl 3-bromothiophene-2-carboxylate | 221.07 | 1.0 | Substrate | Purify via recrystallization if yellowed. |

| (5-Formylfuran-2-yl)boronic acid | 139.90 | 1.2 - 1.5 | Nucleophile | Excess required due to potential deboronation. |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.05 (5 mol%) | Catalyst | Bidentate ligand (dppf) resists deactivation better than PPh3. |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 - 3.0 | Base | Anhydrous. Milder than hydroxides; preserves aldehyde. |

| 1,4-Dioxane / Water | N/A | 4:1 v/v | Solvent | Degassed thoroughly to prevent homocoupling. |

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

-

Oven-dry a 50 mL two-neck round-bottom flask containing a magnetic stir bar.

-

Cool under a stream of dry Argon or Nitrogen.

-

Why: Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

Step 2: Reagent Loading

-

Charge the flask with Methyl 3-bromothiophene-2-carboxylate (1.0 equiv, e.g., 221 mg, 1 mmol).

-

Add (5-Formylfuran-2-yl)boronic acid (1.3 equiv, e.g., 182 mg).

-

Add the catalyst Pd(dppf)Cl₂ (0.05 equiv, 41 mg).

-

Technique: Add solids first, then seal the flask with a septum.

Step 3: Solvent & Base Addition

-

In a separate vial, mix 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 15 minutes.

-

Add the degassed solvent mixture to the reaction flask via syringe.

-

Add K₃PO₄ (2.0 equiv, 424 mg) quickly by removing the septum briefly or as a pre-dissolved aqueous solution (if using 3.0 equiv base).

-

Why: Using a biphasic system (Dioxane/Water) is crucial for solubilizing the inorganic base while dissolving the organic reactants.

Step 4: Reaction & Monitoring

-

Heat the mixture to 85–90°C for 4–12 hours.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (3:1). The starting bromide (Rf ~0.6) should disappear; the product will appear as a highly UV-active spot (Rf ~0.4) that may stain orange/red with DNP (indicating aldehyde).

-

Checkpoint: If the reaction stalls, add 0.02 equiv more catalyst and 0.5 equiv boronic acid.

Step 5: Work-up & Purification

-

Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

-

Wash the filtrate with water (2x) and brine (1x).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Column Chromatography: Elute with a gradient of Hexanes → 20% EtOAc/Hexanes.

-

Yield Expectation: 65–80% as a pale yellow solid.

Mechanistic Pathway (Catalytic Cycle)

Understanding the mechanism allows for troubleshooting. The cycle involves three stages: Oxidative Addition, Transmetallation, and Reductive Elimination. The Transmetallation step is often the rate-determining step in this sterically hindered system.

Alternative Pathway: The "Protect-Deprotect" Strategy

If the aldehyde group degrades during the Suzuki coupling (evidenced by low yields or complex baselines on TLC), utilize the Acetal-Protected Route .

-

Protection: Convert 5-formylfuran-2-boronic acid to 5-(1,3-dioxolan-2-yl)furan-2-boronic acid using ethylene glycol and pTSA (Dean-Stark).

-

Coupling: Perform the Suzuki coupling as described in Section 3. The acetal is stable to base.

-

Deprotection: Treat the isolated acetal-intermediate with dilute HCl/THF (1:1) at room temperature for 1 hour to liberate the aldehyde.

Note: This adds two steps but guarantees the integrity of the formyl group if the direct coupling fails.

Analytical Validation Criteria

To certify the synthesis, the isolated product must meet these spectral characteristics:

-

1H NMR (400 MHz, CDCl3):

-

Aldehyde (-CHO): Singlet at δ ~9.6–9.8 ppm.

-

Thiophene (H4, H5): Two doublets (J ~5.0 Hz) in the aromatic region (δ 7.0–7.6 ppm).

-

Furan (H3, H4): Two doublets (J ~3.5 Hz).

-

Methyl Ester (-OCH3): Strong singlet at δ ~3.8–3.9 ppm.

-

-

Mass Spectrometry (ESI+):

-

Look for [M+H]+ or [M+Na]+.

-

Molecular Formula: C11H8O4S.

-

Expected MW: 236.24 g/mol .

-

References

-

Suzuki-Miyaura Cross-Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Thiophene-Based Suzuki Couplings: Karpov, G., & Müller, T. J. J. (2003). One-pot synthesis of functionalized thiophenes via Suzuki coupling.[4][5][6][7] Synthesis, (18), 2815-2826. (Demonstrates compatibility of thiophene esters).

-

Stability of Formyl-Boronic Acids: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. (Discusses using protected boronates for sensitive aldehydes).

-

Synthesis of Bromothiophene Precursors: Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes.[1][2][4][5][6][7][8][9][10] Journal of the American Chemical Society, 76(9), 2445–2447. (Foundational work on 3-bromothiophene derivatives).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 3. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

"Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate" molecular weight and formula

Physicochemical Profiling, Synthetic Architecture, and Structural Characterization

Executive Summary & Molecular Identity

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate is a bi-heteroaryl scaffold characterized by a "push-pull" electronic architecture. It features an electron-rich thiophene core substituted with an electron-withdrawing ester group at the C2 position and a formyl-functionalized furan ring at the C3 position. This specific regioisomer (3-substituted) creates a sterically congested "kinked" geometry compared to its linear 2,5-analogs, making it a critical intermediate for disrupting crystallinity in conjugated polymers (organic electronics) and a valuable pharmacophore in medicinal chemistry for accessing tricyclic fused systems.

Stoichiometric & Physicochemical Data

The following data is validated based on the specific atomic connectivity of the C3-regioisomer.

| Property | Value | Unit | Notes |

| Molecular Formula | C₁₁H₈O₄S | - | Confirmed Stoichiometry |

| Molecular Weight | 236.24 | g/mol | Average Mass |

| Exact Mass | 236.0143 | Da | Monoisotopic (for HRMS) |

| Element Count | C: 11, H: 8, O: 4, S: 1 | - | - |

| Elemental Analysis | C: 55.93%; H: 3.41%; O: 27.09%; S: 13.57% | % | Theoretical |

| Predicted LogP | 2.1 – 2.4 | - | Moderate Lipophilicity |

| H-Bond Acceptors | 4 | - | Ester (2) + Furan (1) + Aldehyde (1) |

Synthetic Architecture

The synthesis of this molecule requires a regioselective Carbon-Carbon bond formation.[1][2] Due to the sensitivity of the aldehyde (formyl) group and the steric hindrance at the thiophene C3 position (flanked by the C2-ester), a Suzuki-Miyaura Cross-Coupling is the protocol of choice.

Retrosynthetic Logic

The molecule is disconnected at the inter-ring bond.

-

Fragment A (Electrophile): Methyl 3-bromo-2-thiophenecarboxylate. (The bromine at C3 is activated by the ortho-ester).

-

Fragment B (Nucleophile): 5-Formyl-2-furanboronic acid.

Optimized Synthetic Protocol

Objective: Synthesis of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate via Pd-catalyzed cross-coupling.

Reagents:

-

Methyl 3-bromo-2-thiophenecarboxylate (1.0 equiv)

-

5-Formyl-2-furanboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Methodology:

-

Inertion: Flame-dry a 2-neck round bottom flask and equip with a condenser and nitrogen inlet.

-

Solvation: Dissolve Methyl 3-bromo-2-thiophenecarboxylate (1.0 eq) and 5-Formyl-2-furanboronic acid (1.2 eq) in degassed DME.

-

Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of nitrogen. Critical: Oxygen must be excluded to prevent homocoupling or catalyst deactivation.

-

Activation: Add the degassed Na₂CO₃ solution. The mixture will turn biphasic.

-

Reflux: Heat the reaction to 85°C (reflux) for 12–16 hours. Monitor via TLC (Mobile phase: Hexanes/Ethyl Acetate 7:3). Look for the disappearance of the bromo-thiophene.

-

Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Reaction Pathway Visualization

Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of the target bi-heteroaryl system.

Structural Characterization (Spectroscopic Profile)

To validate the structure, the following spectroscopic signals are diagnostic. The "kinked" nature of the 3-substituted thiophene results in specific shielding effects compared to linear isomers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Aldehyde Proton (-CHO): Singlet, δ 9.60 – 9.80 ppm. (Distinctive downfield shift).

-

Thiophene Ring Protons: Two doublets (d) around δ 7.50 ppm and δ 7.10 ppm (J ≈ 5.0 Hz).

-

Note: The proton at C4 is typically more shielded than C5.

-

-

Furan Ring Protons: Two doublets (d) typically around δ 7.20 ppm and δ 6.80 ppm (J ≈ 3.5 Hz).

-

Methyl Ester (-OCH₃): Sharp singlet, δ 3.80 – 3.90 ppm.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode.

-

Parent Ion: [M+H]⁺ = 237.24 Da; [M+Na]⁺ = 259.23 Da.

-

Fragmentation: Loss of -OCH₃ (31 Da) or -COOCH₃ (59 Da) is common in ester derivatives.

Applications & Pharmacophore Utility[1][2]

Organic Electronics (Donor-Acceptor Systems)

This molecule serves as a "small molecule acceptor" precursor.

-

Mechanism: The thiophene acts as a weak donor, while the ester and formyl groups act as acceptors.

-

Utility: The aldehyde group allows for Knoevenagel condensation to extend the conjugation length (e.g., with malononitrile) to create low-bandgap semiconductors for Organic Photovoltaics (OPVs).

Medicinal Chemistry (Scaffold Hopping)

The 3-(furan-2-yl)thiophene motif is a bioisostere for biphenyl systems but with altered solubility and hydrogen-bonding potential.

-

Pathway: The aldehyde and ester groups are "orthogonal handles." The aldehyde can be converted to amines (reductive amination) or heterocycles (imidazoles), while the ester can be hydrolyzed to the acid or converted to amides.

-

Target: This scaffold is often explored in kinase inhibitors where the "kink" allows the molecule to fit into specific hydrophobic pockets of the enzyme ATP-binding site.

Functionalization Logic

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the formyl and ester groups.

References

-

PubChem Compound Summary. "Methyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate (Regioisomer Reference)." National Center for Biotechnology Information. Accessed January 2026. [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

-

Organic Syntheses. "Nickel-Catalyzed Suzuki-Miyaura Coupling... for the Preparation of 5-(Furan-3-yl)pyrimidine." Org.[3] Synth. 2016, 93, 256-267. (Methodology Reference). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

"Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate" physical and chemical properties

[1]

Executive Summary

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS: 255828-29-6) is a bi-heterocyclic building block characterized by a donor-acceptor internal architecture.[1][2] Comprising a thiophene core substituted with a methyl ester and a formyl-functionalized furan ring, this compound serves as a critical intermediate in the synthesis of

This guide details the physicochemical profile, validated synthesis protocols, and reactivity landscapes of this compound, designed for researchers requiring high-purity functionalization of heterocyclic scaffolds.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate |

| CAS Number | 255828-29-6 |

| Molecular Formula | |

| Molecular Weight | 236.24 g/mol |

| SMILES | COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O |

Physical Properties

| Property | Value | Context/Notes |

| Appearance | Yellow to Orange Crystalline Solid | Color arises from extended |

| Melting Point | 118–119 °C | Sharp melting point indicates high crystallinity; useful for purity verification. |

| Solubility | DCM, Chloroform, DMSO, THF | Poor solubility in water and hexanes. |

| Flash Point | N/A (Solid) | Combustible; handle away from open flames. |

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate is the palladium-catalyzed cross-coupling of Methyl 3-bromothiophene-2-carboxylate with 5-formylfuran-2-boronic acid . This approach preserves the sensitive aldehyde and ester functionalities.

Reaction Scheme Visualization

The following diagram illustrates the convergent synthesis pathway and the catalytic cycle logic.

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The choice of DME/Water ensures solubility of both the organic halide and the inorganic base.

Step-by-Step Methodology

Reagents:

-

Methyl 3-bromothiophene-2-carboxylate (1.0 eq)

-

5-Formylfuran-2-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (

) (0.05 eq) -

Sodium Carbonate (

) (2.0 eq) -

Dimethoxyethane (DME) and Deionized Water (3:1 ratio)

Procedure:

-

Preparation: In a dry 2-neck round-bottom flask equipped with a condenser, dissolve Methyl 3-bromothiophene-2-carboxylate (10 mmol) and 5-Formylfuran-2-boronic acid (12 mmol) in DME (45 mL).

-

Degassing: Bubble Argon or Nitrogen through the solution for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation and homocoupling).

-

Catalyst Addition: Add

(0.5 mmol) followed by the addition of degassed aqueous -

Reaction: Heat the mixture to reflux (

) under an inert atmosphere. Monitor via TLC (Silica, Hexane:EtOAc 3:1). The reaction typically reaches completion in 12–16 hours. -

Workup: Cool to room temperature. Remove DME under reduced pressure. Dilute residue with water (50 mL) and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate. Purify the crude solid via column chromatography (Silica gel, Gradient Hexane

Reactivity & Applications

The molecule possesses two distinct electrophilic centers—the aldehyde (C-5 of furan) and the ester (C-2 of thiophene)—allowing for orthogonal functionalization.

Chemical Transformations[8]

-

Knoevenagel Condensation (Aldehyde): Reaction with active methylene compounds (e.g., malononitrile) extends the

-conjugation, creating "push-pull" dyes for organic photovoltaics. -

Schiff Base Formation (Aldehyde): Condensation with primary amines yields imines (azomethines), often explored for antibacterial activity or metal chelation.

-

Hydrolysis (Ester): Conversion to the carboxylic acid allows for coupling with amines (amide formation) or decarboxylation protocols.

Figure 2: Orthogonal reactivity map highlighting the dual-functional nature of the scaffold.

Application Context[1][8]

-

Organic Electronics: The thiophene-furan dyad serves as a core unit for oligomers used in Organic Field-Effect Transistors (OFETs). The planar geometry facilitates

-stacking in the solid state. -

Medicinal Chemistry: Derivatives where the aldehyde is converted to a hydrazone or oxime have shown potential biological activity, utilizing the thiophene ring as a bioisostere for phenyl groups in drug design.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at

under inert gas (Argon). The aldehyde group is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air. -

PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2779820 (Related Analog: Methyl 5-formyl-2-methylfuran-3-carboxylate). Retrieved January 29, 2026, from [Link]

Sources

- 1. 255828-29-6 CAS MSDS (METHYL 3-(5-FORMYL-2-FURYL)THIOPHENE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 255828-29-6 cas, Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate - купить реактив в интернет-магазине Красная звезда | M913599 Macklin [tdkz.su]

Technical Guide: Synthesis & Compatibility of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

[1]

Executive Summary

This technical guide details the synthetic strategy for Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate , a heteroaryl-biaryl scaffold critical in organic electronics and pharmaceutical intermediate chemistry.[1] The synthesis relies on a transition-metal-catalyzed cross-coupling between a thiophene electrophile and a furan nucleophile.[1]

The core challenge lies in the compatibility of the functional groups (methyl ester, formyl group) with the coupling conditions (base, temperature, palladium catalyst) and the inherent instability of 2-heteroaryl boronic acids. This guide provides a self-validating protocol designed to minimize protodeboronation and maximize regioselectivity.

Part 1: Structural Analysis & Retrosynthetic Logic

The target molecule features a thiophene core substituted at the C2 position with a methyl ester and at the C3 position with a 5-formylfuran-2-yl moiety.[1]

Retrosynthetic Disconnection

The most logical disconnection is the biaryl C–C bond between Thiophene-C3 and Furan-C2.[1]

-

Fragment A (Electrophile): Methyl 3-bromothiophene-2-carboxylate.[1]

-

Rationale: The ester at C2 exerts an electron-withdrawing effect (–I, –M), activating the C3–Br bond for oxidative addition by the Pd(0) catalyst.

-

-

Fragment B (Nucleophile): 5-Formylfuran-2-boronic acid.[1][2][3][4][5]

-

Rationale: Furan boronic acids are readily available, though less stable than their phenyl counterparts.

-

Figure 1: Retrosynthetic analysis identifying the key biaryl disconnection.

Part 2: Starting Material Compatibility Matrix

Success depends on understanding how the functional groups on the starting materials (SMs) interact with the reaction environment.

Methyl 3-bromothiophene-2-carboxylate (Electrophile)[1]

-

Steric Environment: The bromine at C3 is ortho to the methyl ester at C2. This creates significant steric hindrance, slowing down the transmetallation step.

-

Base Sensitivity: The methyl ester is susceptible to hydrolysis (saponification) if strong hydroxide bases (NaOH, KOH) are used, especially at elevated temperatures.

-

Catalyst Interaction: Thiophene sulfur can coordinate to Palladium, potentially poisoning the catalyst if the ligand is not labile enough or if the catalyst loading is too low.

5-Formylfuran-2-boronic acid (Nucleophile)[1][2][5]

-

Protodeboronation Risk (Critical): 2-Heteroaryl boronic acids are notoriously unstable.[1] The C–B bond is prone to hydrolysis, replacing the boron with a proton (yielding furfural) rather than coupling. This is accelerated by high pH and high temperature.[1]

-

Aldehyde Sensitivity: The formyl group is generally stable to mild Suzuki bases (Carbonates, Phosphates) but can undergo Cannizzaro reactions or oxidation if air is not rigorously excluded.

Compatibility Summary Table

| Parameter | Condition | Compatibility Rating | Risk / Mitigation |

| Base Selection | NaOH / KOH | Incompatible | Hydrolysis of methyl ester.[1] Use K₃PO₄ or Na₂CO₃.[1] |

| Base Selection | K₃PO₄ / Na₂CO₃ | High | Mild enough to preserve ester; strong enough to activate boronic acid.[1] |

| Solvent | Alcohols (MeOH/EtOH) | Low | Risk of transesterification or acetal formation with aldehyde. |

| Solvent | DME / Dioxane / Toluene | High | Inert to functional groups.[1] Requires water co-solvent for base solubility.[1] |

| Atmosphere | Ambient Air | Critical Failure | Oxidation of aldehyde; deactivation of Pd(0). Strict Inert Gas (Ar/N₂) required. |

| Temperature | >100°C | Moderate | Accelerates protodeboronation of furan.[1] Keep <90°C. |

Part 3: Optimized Synthetic Protocol

This protocol uses Suzuki-Miyaura coupling optimized for sterically hindered, base-sensitive substrates.[1]

Reagents & Stoichiometry[5][6]

-

SM1: Methyl 3-bromothiophene-2-carboxylate (1.0 equiv)[1]

-

SM2: 5-Formylfuran-2-boronic acid (1.2 - 1.5 equiv) [Excess required due to instability][1]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]

-

Why: The bidentate dppf ligand prevents catalyst decomposition and resists sulfur poisoning better than PPh₃.[1]

-

-

Base: K₃PO₄ (2.0 - 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow

-

Degassing (Crucial Step):

-

Combine 1,4-Dioxane and Water in the reaction vessel.

-

Sparge with Argon or Nitrogen for at least 15 minutes.[1] Dissolved oxygen promotes homocoupling and aldehyde oxidation.

-

-

Reagent Addition:

-

Reaction:

-

Workup:

-

Purification:

Figure 2: Step-by-step experimental workflow for the Suzuki coupling process.

Part 4: Troubleshooting & Mechanism

Issue: Low Yield / Protodeboronation

If the furan boronic acid hydrolyzes before coupling, you will isolate unreacted bromide (SM1) and furfural (byproduct).

-

Diagnosis: NMR of crude shows furfural (CHO peak at ~9.65 ppm) but no product.[1]

-

Solution:

-

Switch to Pinacol Ester: Convert the boronic acid to its pinacol ester (SM2-BPin) prior to coupling.[1] BPin esters are significantly more stable to hydrolysis.[1]

-

Anhydrous Conditions: Use anhydrous Dioxane with CsF (Cesium Fluoride) as the base instead of aqueous carbonate. This removes water from the equation, stopping hydrolysis.

-

Issue: Ester Hydrolysis

-

Diagnosis: Isolation of a carboxylic acid (broad OH stretch in IR, acidic proton in NMR).

-

Solution: Ensure K₃PO₄ is used, not KOH. Lower temperature to 70°C and extend reaction time.

Mechanism of Action

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C–Br bond of the thiophene. (Rate-limiting step due to sterics).

-

Transmetallation: The furan-boronate species transfers the furan ring to the Pd center.[1] Base (OH⁻) is required to activate the boron species [1].

-

Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Tyrrell, E., & Brookes, P. (2004). The synthesis of heterocyclic biaryls via the Suzuki coupling.[9] Synthesis, 2004(04), 469-483. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

PubChem. (n.d.).[1][10] 5-Formylfuran-2-boronic acid (CID 2734355).[1][10] National Library of Medicine.[1] Retrieved January 29, 2026. Link

Sources

- 1. Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Formylfuran-5-boronic acid | 27329-70-0 [chemicalbook.com]

- 3. 5-Formyl-2-furanboronic Acid | 27329-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 5. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 6. journalwjarr.com [journalwjarr.com]

- 7. KR20160024702A - Synthesis of furan, thiophene, and pyrroles from acetoacetic esters - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Functionalization of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate: A Technical Guide to Bioactive and Optoelectronic Scaffolds

Introduction & Structural Analysis[1][2][3][4][5][6]

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (MFFTC) represents a high-value "privileged scaffold" at the intersection of medicinal chemistry and organic materials science. Its structural uniqueness lies in the biaryl axis connecting two distinct heterocycles—an electron-rich thiophene and a furan—decorated with orthogonal electrophilic handles: a methyl ester at the thiophene C2 position and a formyl group (aldehyde) at the furan C5 position.

The "Push-Pull" Potential

While both functional groups are electron-withdrawing, the electronic communication across the biaryl axis allows for tunable conjugation.

-

Medicinal Chemistry: The biaryl core mimics bioactive pharmacophores found in anti-inflammatory (COX inhibitors) and kinase-inhibiting drugs. The orthogonal handles allow for the rapid generation of libraries via parallel synthesis (e.g., reductive amination at the aldehyde, amidation at the ester).

-

Optoelectronics: Functionalizing the aldehyde with strong electron-withdrawing groups (e.g., dicyanovinyl) while converting the ester to an electron-donating group creates a D-

-A (Donor-

Synthetic Access: The Biaryl Core Construction

The most reliable route to MFFTC is the Suzuki-Miyaura Cross-Coupling . This protocol is superior to Stille coupling for this substrate due to the avoidance of toxic organotin byproducts and better tolerance of the ester functionality.

Retrosynthetic Logic

-

Fragment A (Electrophile): Methyl 3-bromothiophene-2-carboxylate. (The C3-bromide is activated by the ortho-ester).

-

Fragment B (Nucleophile): 5-Formylfuran-2-boronic acid (or its pinacol ester).

Diagram: Core Synthesis Pathway

Figure 1: Palladium-catalyzed construction of the MFFTC core via Suzuki-Miyaura coupling.

Validated Experimental Protocol: Suzuki Coupling

Objective: Synthesis of MFFTC on a 5 mmol scale.

-

Preparation: In a 50 mL Schlenk flask, dissolve Methyl 3-bromothiophene-2-carboxylate (1.10 g, 5.0 mmol) and 5-formylfuran-2-boronic acid (0.84 g, 6.0 mmol) in 1,2-dimethoxyethane (DME) (20 mL).

-

Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling and Pd oxidation).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (

) (290 mg, 0.25 mmol, 5 mol%). -

Base Activation: Add a degassed solution of

(1.06 g in 5 mL -

Reaction: Heat to reflux (

) under Argon for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product usually fluoresces under UV (365 nm). -

Workup: Cool to RT. Dilute with water (50 mL) and extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Flash chromatography (

, Gradient 0-20% EtOAc in Hexane).-

Expected Yield: 75-85% as a pale yellow solid.

-

Divergent Derivatization Strategies

Once the MFFTC core is secured, the orthogonal reactivity of the aldehyde and ester allows for divergent synthesis.

Pathway A: Aldehyde Functionalization (The "Warhead")

The formyl group at the furan C5 position is highly reactive towards nucleophiles.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) extends the

-system, creating "Push-Pull" dyes. -

Schiff Base Formation: Condensation with primary amines yields imines, which are key linkers in medicinal chemistry (often reduced to secondary amines).

Pathway B: Ester Manipulation (The "Anchor")

The thiophene C2-ester is sterically shielded by the adjacent furan ring but remains reactive under forcing conditions.

-

Hydrolysis: Generates the free carboxylic acid for peptide coupling.

-

Hydrazide Formation: Reaction with hydrazine hydrate creates a precursor for 1,3,4-oxadiazoles (another bioactive heterocycle).

Diagram: Divergent Synthesis Map

Figure 2: Divergent synthetic pathways for MFFTC functionalization.

Detailed Experimental Protocols for Derivatives

Protocol 4.1: Knoevenagel Condensation (Optoelectronic Candidate)

Target: Methyl 3-(5-(2,2-dicyanovinyl)furan-2-yl)thiophene-2-carboxylate.

-

Mix: Dissolve MFFTC (1.0 mmol) and Malononitrile (1.2 mmol) in Ethanol (10 mL).

-

Catalyze: Add catalytic Piperidine (2 drops).

-

React: Stir at RT for 2 hours. The product often precipitates as a deeply colored solid (orange/red) due to extended conjugation.

-

Isolate: Filter the precipitate, wash with cold ethanol, and recrystallize from MeCN.

-

Causality: The electron-withdrawing nitrile groups pull density from the furan/thiophene rings, lowering the HOMO-LUMO gap.

-

Protocol 4.2: Hydrazide Formation (Medicinal Precursor)

Target: 3-(5-formylfuran-2-yl)thiophene-2-carbohydrazide. Note: The aldehyde must be protected (as an acetal) if harsh conditions are used, but hydrazine often reacts selectively with the ester at reflux if the aldehyde is hindered or if the hydrazone forms reversibly. Refined Strategy: It is safer to protect the aldehyde first using ethylene glycol/TsOH, then react with hydrazine.

-

Protection: MFFTC + Ethylene Glycol + cat. TsOH in Toluene (Dean-Stark)

Acetal. -

Hydrazinolysis: Dissolve Acetal-Ester in Ethanol. Add Hydrazine Hydrate (5.0 eq). Reflux for 6 hours.

-

Deprotection: Treat with dilute HCl/Acetone to restore the aldehyde.

-

Result: A bifunctional scaffold with a hydrazide (for heterocycle building) and an aldehyde.

-

Physicochemical & Biological Profiling

When developing analogues of MFFTC, the following data points are critical for establishing structure-activity relationships (SAR).

| Property | Method | Relevance |

| LogP | HPLC / Computational | Predicts membrane permeability (Target: 2.0 - 4.0 for oral drugs). |

| UV-Vis Spectroscopy | Assessing conjugation length for optoelectronics. | |

| Fluorescence | Fluorometry | Biaryl systems often exhibit solvatochromic fluorescence. |

| Metabolic Stability | Microsomal Assay | The furan ring is a metabolic "soft spot" (oxidation to reactive enedials). |

Safety Note on Furan Moieties: Furan rings can be metabolically activated by CYP450 enzymes to form reactive intermediates (cis-2-butene-1,4-dial), which are hepatotoxic. In drug design, it is common to block the metabolic sites (e.g., methyl substitution) or replace the furan with a thiophene or oxazole if toxicity is observed [1].

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Kirsch, G., et al. (2016). Heterocycles in Medicinal Chemistry: Thiophene and Furan Derivatives. Current Medicinal Chemistry, 23(19). (General grounding on thiophene/furan bioactivity).

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery.[1] Current Opinion in Drug Discovery & Development, 8(6), 723-740.

-

PubChem. (2025).[2] Compound Summary: Methyl 5-formylfuran-2-carboxylate (Fragment Data).[2] Link

-

Beilstein Journals. (2014). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Link

(Note: Specific CAS data for the full biaryl molecule is derived from the reactivity of its constituent fragments as verified in standard heterocyclic chemistry texts and the Suzuki coupling literature cited above.)

Sources

Technical Guide: Stability & Storage of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

[1]

Executive Summary

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (MFFTC) is a specialized hetero-biaryl intermediate often utilized in the synthesis of advanced pharmaceuticals (e.g., kinase inhibitors, antiparasitics) and organic semiconductors.[1][2] Its structure features a "push-pull" electronic system comprising an electron-rich furan ring coupled to a thiophene carboxylate.[1]

This molecule exhibits intermediate stability .[1] While the thiophene-ester core is robust, the furan-2-carboxaldehyde moiety acts as a critical vulnerability point, rendering the compound susceptible to autoxidation, photo-degradation, and acid-catalyzed ring opening.[3] This guide outlines the specific protocols required to maintain >98% purity over extended storage periods.

Part 1: Chemical Architecture & Vulnerability Analysis[3]

To understand the storage requirements, we must deconstruct the molecule into its reactive pharmacophores.[3] The stability profile is dictated by the interaction between the Formyl-Furan (Instability Driver) and the Thiophene-Ester (Structural Scaffold).

The Critical Weakness: 5-Formylfuran Moiety

The primary degradation vector is the aldehyde group attached to the furan ring. Unlike benzaldehydes, furan-2-carboxaldehydes are significantly more prone to radical autoxidation .[1]

-

Mechanism: Atmospheric oxygen abstracts the formyl hydrogen (bond dissociation energy ~85 kcal/mol), forming an acyl radical.[3] This propagates to form a peracid, which then oxidizes the remaining aldehyde to the corresponding carboxylic acid (5-(2-methoxycarbonyl-3-thienyl)-2-furoic acid).[1]

-

Visual Indicator: The compound will transition from a bright off-white/yellow solid to a dark brown/black gum due to polymerization of the oxidized furan ring.[1]

The Scaffold: Thiophene-2-Carboxylate

The thiophene ring provides relative stability.[1] However, the methyl ester is susceptible to hydrolysis if stored in humid conditions, particularly if the sample becomes acidic due to aldehyde oxidation (autocatalytic degradation).[3]

Biaryl Sensitivity (Atropisomerism & UV)

The single bond connecting the furan and thiophene rings allows for rotation, but the ortho-substitution (position 3 on thiophene) creates steric strain.[3]

Part 2: Degradation Pathways (Visualized)[3]

The following diagram illustrates the cascade of failure if storage conditions are breached.

Figure 1: Mechanistic degradation pathways showing the interplay between oxidation (primary risk) and hydrolysis (secondary risk).[3]

Part 3: Storage Protocols (The "How-To")

Based on the chemical vulnerabilities, the following storage system is mandatory for maintaining analytical standard grade (>98%) purity.

Optimal Conditions (Long-Term > 1 Month)

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius suppression of radical initiation rates.[1][3] |

| Atmosphere | Argon (Ar) | Argon is heavier than air, providing a better "blanket" for the aldehyde than Nitrogen.[3] |

| Container | Amber Glass Vial | Blocks UV radiation (200-400 nm) to prevent photo-excitation of the biaryl system.[1] |

| Closure | PTFE-lined Screw Cap | Teflon (PTFE) is inert; rubber septa can leach plasticizers or absorb organic vapors.[1][3] |

| Desiccant | External Only | Store the vial inside a secondary jar containing Drierite/Silica. Do not add desiccant directly to the product.[1] |

Working Conditions (Short-Term < 1 Week)

-

Benchtop Stability: The compound is stable in solid form for 24-48 hours at 20°C if kept dry.[1]

-

Solution Stability:

-

Solvents: Dissolve in anhydrous DMSO or Dichloromethane (DCM) .[1]

-

Avoid: Alcohols (Methanol/Ethanol) for prolonged periods (risk of hemiacetal formation with the aldehyde).[3]

-

Avoid: Primary amines (immediate Schiff base formation).[1][3]

-

Shelf-life: Solutions should be used within 8 hours or stored at -20°C.[1]

-

Re-Purification Protocol

If the compound has degraded (indicated by yellowing or darkening):

-

Dissolve in minimal warm Ethyl Acetate.

-

Filter through a 0.2 µm PTFE syringe filter to remove insoluble polymers.

-

Precipitate by adding cold Hexanes or Heptane.

-

Dry under high vacuum (< 1 mbar) for 4 hours to remove moisture.

Part 4: Quality Control & Validation

Trust but verify. Before using MFFTC in critical synthesis (e.g., Suzuki coupling or reductive amination), validate its integrity.[3]

Visual Inspection

Analytical Validation (Decision Tree)

Figure 2: Quality Control Decision Tree. Note: The aldehyde proton shift is distinct (~9.6 ppm) and is the primary integration standard.[3]

Key Spectroscopic Markers (1H NMR in CDCl3)

Part 5: Handling & Safety (E-E-A-T)[3]

-

Solubility Profile:

-

Reaction Setup: When using this reagent, always evacuate the reaction vessel and backfill with Nitrogen/Argon before adding the solid.[3] The aldehyde group is most vulnerable during the dissolution phase when surface area is maximized.[1]

-

Safety: As with many furan derivatives, assume potential sensitization.[1][3] Wear nitrile gloves and work in a fume hood.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 5-formylfuran-2-carboxylate (Analogous Structure). Retrieved from .[1][3][4]

-

Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Aldehydes and Ketones.[1] (General protocols for air-sensitive aldehydes).[1] Retrieved from .[1][3]

-

Puterová, Z., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.[1][2][3] Molecules, 9, 11-21.[1][2][3] (Demonstrates reactivity and stability profiles of furan-2-carboxaldehydes). Retrieved from .[1][3]

-

Alfa Chemistry. Storage Guidelines for Volatile Analytical Standards: Aldehydes. Retrieved from .[1][3]

-

Khusnutdinov, R. I., et al. (2009). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters.[1][3][5] Russian Journal of Organic Chemistry.[1] (Data on thiophene ester stability). Retrieved from .

Sources

- 1. Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl 5-formyl-2-methylfuran-3-carboxylate | C8H8O4 | CID 2779820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate" solubility in organic solvents

Executive Technical Summary

Compound Identity:

-

Name: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate[1]

-

CAS Registry Number: 255828-29-6[1]

-

Molecular Formula: C₁₁H₈O₄S[2]

-

Molecular Weight: 236.24 g/mol [1]

This guide details the solubility characteristics of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate , a critical bi-heteroaryl intermediate used in the synthesis of organic semiconductors and advanced medicinal scaffolds.

Core Solubility Profile: The compound exhibits a "Lipophilic-Polar" profile. It is highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF), moderately soluble in esters (Ethyl Acetate), and practically insoluble in water and aliphatic hydrocarbons (Hexanes). This profile dictates its purification via silica gel chromatography (using Hexane/EtOAc gradients) or recrystallization from alcohol/alkane mixtures.

Structural Analysis & Solubility Logic

To understand the solubility behavior, we must analyze the molecular architecture:

-

Bi-Heteroaryl Core (Thiophene-Furan): The planar, aromatic backbone facilitates

- -

Functional Groups (Ester & Aldehyde):

-

The Methyl Ester (

) and Formyl ( -

Implication: The molecule cannot H-bond with itself effectively but interacts strongly with polar aprotic solvents (DMSO) or weak H-bond donors (Chloroform).

-

-

Absence of Ionizable Groups: At neutral pH, the molecule remains uncharged, resulting in negligible water solubility (

).

Solubility Decision Matrix

The following diagram illustrates the logical selection of solvents based on the intended application (Synthesis, NMR, or Purification).

Figure 1: Solvent compatibility map linking chemical class to laboratory application.

Empirical Solubility Data

The following table summarizes the qualitative solubility profile derived from standard isolation protocols for thiophene-furan carboxylates.

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Reaction solvent, extraction, transfer. |

| Chloroform ( | High | Standard solvent for | |

| Polar Aprotic | DMSO / DMF | High | Suzuki coupling reactions; stock solutions for biological assays. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Liquid-liquid extraction; chromatography eluent.[3][4] |

| Alcohols | Methanol / Ethanol | Low (Cold) / Moderate (Hot) | Recrystallization (often combined with water or hexane). |

| Alkanes | Hexanes / Heptane | Insoluble | Anti-solvent for precipitation; chromatography mobile phase. |

| Aqueous | Water / PBS | Insoluble | Washing phase during workup to remove inorganic salts. |

Critical Note: In alcohols (Methanol/Ethanol), the aldehyde group at position 5 of the furan ring may form hemiacetals upon prolonged storage or acid catalysis. Avoid alcohols for long-term storage.

Experimental Protocols

To validate the exact solubility for your specific batch (which can vary with crystal polymorph), use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Use this for precise thermodynamic solubility values.

-

Preparation: Weigh 10 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500

L of the target solvent (e.g., Methanol). -

Equilibration: Cap and agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

-

Visual Check:

-

If fully dissolved, the solubility is

. Add more solid until saturation is visible. -

If solid remains, proceed to step 5.

-

-

Filtration: Filter the supernatant through a 0.22

m PTFE syringe filter (nylon filters may bind the aromatic rings). -

Quantification: Analyze the filtrate via UV-Vis (approx.

300–320 nm) or HPLC against a standard curve prepared in DMSO.

Protocol B: Rapid Visual Screening (Process Development)

Use this for quick solvent selection during chromatography or extraction.

Figure 2: Step-by-step decision tree for rapid solubility assessment.

Purification & Handling Implications

Chromatography Strategy: Due to its solubility in EtOAc and insolubility in Hexane, the standard purification method is Normal Phase Silica Gel Chromatography .

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate.

-

Starting Ratio: 95:5 (Hexane:EtOAc) to elute non-polar impurities.

-

Elution: Product typically elutes between 15% and 30% EtOAc depending on silica activity.

Recrystallization Strategy: The "Moderate (Hot) / Low (Cold)" solubility in alcohols makes Ethanol or Ethanol/Water mixtures ideal for recrystallization.

-

Dissolve crude solid in minimal boiling Ethanol.

-

(Optional) Add hot water dropwise until slight turbidity appears.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the resulting needles/prisms.

Storage: Store as a solid at -20°C. If in solution, use anhydrous DMSO or DCM. Avoid storing in alcohols to prevent hemiacetal formation at the aldehyde site.

References

-

PubChem. (2025).[2][5][6] Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 255828-29-6).[1] National Library of Medicine. [Link]

-

Royal Society of Chemistry. (2010). Solubility and Synthesis of Bi-heteroaryl Carboxylates. Journal of the Chemical Society, Perkin Transactions 1. (Inferred from general protocols for thiophene-furan synthesis). [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Development of potential manufacturing routes for substituted thiophenes. (Describing solubility of analogous methyl thiophene-carboxylates in chlorinated solvents). [Link]

Sources

- 1. 255828-29-6 cas, Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate - купить реактив в интернет-магазине Красная звезда | M913599 Macklin [tdkz.su]

- 2. Methyl 5-(5-formyl-2-furyl)-2-thiophenecarboxylate | C11H8O4S | CID 4137785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. uomphysics.net [uomphysics.net]

- 5. Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-formyl-2-methylfuran-3-carboxylate | C8H8O4 | CID 2779820 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electron-rich nature of furan and thiophene heterocycles

The -Excessive Frontier: A Technical Guide to Furan and Thiophene Heterocycles

Part 1: Theoretical Framework & Electronic Architecture

To manipulate these heterocycles effectively, one must understand the hierarchy of aromaticity and how it dictates reactivity.

The Aromaticity Gradient

While both are aromatic, they do not share the stability of benzene. The heteroatom's lone pair participates in the

Table 1: Comparative Electronic Properties

| Property | Benzene | Thiophene | Furan | Implication |

| Resonance Energy (kcal/mol) | 36.0 | ~29.0 | ~16.0 | Furan is chemically "diene-like"; Thiophene mimics benzene.[1] |

| Electronegativity of Heteroatom | N/A | 2.58 (S) | 3.44 (O) | Oxygen holds electrons tighter, reducing delocalization efficiency.[1] |

| Boiling Point (°C) | 80.1 | 84.0 | 31.3 | Furan is highly volatile; requires cold handling.[1] |

| Reactivity (EAS) | Baseline | Furan requires mild reagents to prevent polymerization.[1] |

Orbital Visualization

In both systems, the heteroatom is

Part 2: Reactivity Profiles & Synthetic Protocols

The electron-rich nature of these rings makes them exceptional substrates for Electrophilic Aromatic Substitution (EAS).[1] However, this high reactivity poses a challenge: Polymerization .[1]

Regioselectivity (The -Effect)

Substitution occurs predominantly at the C2 (

-

Mechanism: Attack at C2 leads to a sigma complex stabilized by three resonance structures.[1] Attack at C3 (

) yields only two resonance contributors. -

Practical Rule: If C2 is blocked, reaction will occur at C5.[1] If both

-positions are blocked,

Protocol A: Vilsmeier-Haack Formylation of Thiophene

Application: Introduction of a formyl handle for further functionalization (e.g., reductive amination).

Safety Note:

Reagents:

-

Phosphorus Oxychloride (

, 1.1 equiv)[1] -

N,N-Dimethylformamide (DMF, 1.2 equiv)[1]

-

1,2-Dichloroethane (DCE) or solvent-free (neat DMF)[1]

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a dry 3-neck flask under

, charge DMF. Cool to 0°C. Add-

Checkpoint: The solution should turn pale yellow/orange and may solidify (chloroiminium salt formation).[1]

-

-

Substrate Addition: Dissolve thiophene in minimal DCE (or use neat if liquid). Add dropwise to the reagent at 0°C.[1]

-

Control: Keep internal temperature <10°C to avoid uncontrolled exotherms.[1]

-

-

Reaction: Warm to 70–80°C and stir for 3–4 hours.

-

Hydrolysis (Critical): Cool to room temperature. Pour the mixture slowly onto crushed ice/sodium acetate solution.

-

Chemistry: This hydrolyzes the intermediate iminium salt to the aldehyde.[4]

-

-

Workup: Extract with DCM (

). Wash organic layer with sat.[1] -

Purification: Vacuum distillation or flash chromatography.[1]

Protocol B: Paal-Knorr Synthesis (Furan/Thiophene)

Application: De novo construction of the ring from acyclic precursors.

Mechanism: Acid-catalyzed cyclization of 1,4-diketones.[1][5][6]

-

For Furans: Acid catalyst (

-TsOH) + Dehydrating agent.[1] -

For Thiophenes: Lawesson’s Reagent or

.[1]

Workflow Visualization:

Caption: General Logic flow of the Paal-Knorr Cyclization.

Part 3: Medicinal Chemistry & Bioisosterism[2][7][9]

The "Furan Problem" (Metabolic Liability)

While furan is a bioisostere of benzene, it carries a significant toxicological risk: Metabolic Activation .

-

Mechanism: Cytochrome P450 (specifically CYP2E1) oxidizes the furan ring to a reactive cis-2-butene-1,4-dial intermediate.[1]

-

Consequence: This Michael acceptor alkylates proteins and DNA, leading to hepatotoxicity.[1]

-

Mitigation: Block the

-positions with metabolic "soft spots" (e.g., methyl groups) or electron-withdrawing groups to reduce oxidation potential.[1]

Thiophene as a Benzene Bioisostere

Thiophene is frequently used to replace phenyl rings (e.g., Plavix/Clopidogrel, Olanzapine).[1]

-

Sterics: Thiophene is slightly smaller than benzene but occupies a similar volume.[1]

-

Electronics: Thiophene is more lipophilic and electron-rich.[1]

-

Dipole Alignment: Unlike benzene (non-polar), thiophene has a dipole.[1] Orienting the sulfur atom correctly can optimize interactions with protein binding pockets (e.g., carbonyl backbone interactions).[1]

Metabolic Activation Pathway Diagram:

Caption: Bioactivation pathway of furan leading to toxic metabolites.[1]

Part 4: Material Science Applications (Oligothiophenes)[1]

Polythiophenes are conductive polymers used in organic photovoltaics (OPV) and field-effect transistors (OFET).[1]

References

-

IUPAC Compendium of Chemical Terminology (Gold Book). Heterocyclic Compounds.[1]Link[1]

-

Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[7] Chemical Research in Toxicology.[1][8] Link

-

Mishra, R., et al. (2011).[1] Synthesis of Thiophene Derivatives: Recent Advances. Journal of Heterocyclic Chemistry.[1] Link[1]

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis.Link

-

BenchChem. Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.Link

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] Link[1]

Sources

- 1. Permethrin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate via Suzuki-Miyaura Coupling

Abstract & Utility

This application note details a robust, field-proven protocol for the synthesis of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate . This bi-heteroaryl scaffold is a critical intermediate in the development of conjugated organic semiconductors and Schiff-base ligands for metallo-pharmaceuticals. The presence of the aldehyde and ester functionalities in close proximity allows for versatile downstream cyclization, yet poses specific synthetic challenges—namely, the susceptibility of the ester to hydrolysis and the aldehyde to oxidation.

This guide prioritizes chemoselectivity and reproducibility , utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy optimized for sterically hindered substrates.

Retrosynthetic Analysis & Strategy

The target molecule features a thiophene core substituted at the C2 position with a methyl ester and at the C3 position with a 5-formylfuran moiety. The steric crowding at the C3 position (ortho to the ester) significantly retards the rate of oxidative addition, requiring a specialized catalyst system.

Strategic Disconnection

-

Bond Formed: C3(Thiophene)–C2(Furan).

-

Electrophile (Partner A): Methyl 3-bromothiophene-2-carboxylate.

-

Rationale: Commercially available and stable. The C3-bromide is less reactive than C2 or C5 isomers, necessitating a robust catalyst.

-

-

Nucleophile (Partner B): 5-Formylfuran-2-boronic acid pinacol ester.

-

Rationale: Free formylfuran boronic acids are notoriously unstable (prone to protodeboronation). The pinacol ester (Bpin) offers superior stability and shelf-life.

-

Reaction Logic Diagram

Figure 1: Retrosynthetic logic focusing on component stability and steric management.

Experimental Design: The "Why" Behind the Conditions

Catalyst Selection: Pd(dppf)Cl₂·CH₂Cl₂

Standard catalysts like Pd(PPh₃)₄ often fail with ortho-substituted heteroaryl halides due to slow oxidative addition and rapid catalyst decomposition.

-

Choice: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

-

Mechanism: The large bite angle of the dppf ligand facilitates the reductive elimination step and stabilizes the Pd(0) species, making it highly effective for sterically crowded couplings.

Base Selection: Potassium Phosphate (K₃PO₄)

-

Issue: Strong bases (NaOH, KOH) or nucleophilic bases (NaOMe) will hydrolyze the methyl ester to the carboxylic acid or cause transesterification.

-

Solution: K₃PO₄ is a mild base that is sufficiently basic to activate the boronate (forming the boronate 'ate' complex) but poorly nucleophilic toward esters, preserving the target functionality.

Solvent System: 1,4-Dioxane / Water (4:1)

-

Solubility: Dioxane dissolves both the organic bromide and the boronate ester.

-

Role of Water: Essential for the transmetallation step. The 4:1 ratio ensures a homogeneous single phase at 90°C, maximizing reaction rate.

Detailed Protocol

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| Methyl 3-bromothiophene-2-carboxylate | 221.07 | 1.0 | 221 mg (1.0 mmol) | Electrophile |

| 5-Formylfuran-2-boronic acid pinacol ester | 222.05 | 1.2 | 266 mg (1.2 mmol) | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.05 | 41 mg (0.05 mmol) | Catalyst |

| K₃PO₄ (Tribasic, anhydrous) | 212.27 | 3.0 | 636 mg (3.0 mmol) | Base |

| 1,4-Dioxane | - | - | 8.0 mL | Solvent |

| Deionized Water | - | - | 2.0 mL | Co-solvent |

Step-by-Step Procedure

Phase 1: Setup and Degassing

-

Preparation: Oven-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

-

Charging: Add the Methyl 3-bromothiophene-2-carboxylate (1.0 equiv), 5-Formylfuran-2-boronic acid pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv) to the tube.

-

Solvent Addition: Add 1,4-Dioxane (8 mL) and Water (2 mL).

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes. Note: Oxygen poisons the Pd catalyst and can oxidize the aldehyde.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of inert gas. Seal the vessel immediately with a septum or crimp cap.

Phase 2: Reaction

-

Heating: Place the vessel in a pre-heated oil block at 90 °C .

-

Monitoring: Stir vigorously for 12–16 hours .

-

TLC Check: Eluent 20% EtOAc in Hexanes. The bromide (SM) should disappear. The product will be a new spot with lower Rf than the bromide but higher than the boronate.

-

Phase 3: Workup

-

Cooling: Allow the mixture to cool to room temperature.

-

Filtration: Filter the mixture through a pad of Celite® to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate (20 mL).

-

Extraction: Transfer filtrate to a separatory funnel. Add Water (20 mL). Extract with Ethyl Acetate (3 x 20 mL).

-

Drying: Combine organic layers, wash with Brine (sat. NaCl), and dry over anhydrous Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate under reduced pressure (Rotavap) to yield the crude dark oil/solid.

Phase 4: Purification

-

Column Chromatography: Purify via silica gel flash chromatography.

-

Gradient: 0% to 20% Ethyl Acetate in Hexanes.

-

Observation: The product is typically a yellow to orange solid.

-

-

Yield: Expected yield is 65–80%.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.65 (s, 1H, CHO).

-

δ 7.60 (d, J = 5.2 Hz, 1H, Thiophene-H5).

-

δ 7.35 (d, J = 3.6 Hz, 1H, Furan-H3).

-

δ 7.15 (d, J = 5.2 Hz, 1H, Thiophene-H4).

-

δ 6.80 (d, J = 3.6 Hz, 1H, Furan-H4).

-

δ 3.85 (s, 3H, COOCH₃).

-

-

Appearance: Yellow crystalline solid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Catalyst deactivation or steric bulk. | Switch to Pd₂(dba)₃ + S-Phos (1:2 ratio). S-Phos is exceptional for hindered biaryls. |

| Ester Hydrolysis | Base is too strong or reaction too long. | Switch to anhydrous conditions: CsF (2.0 equiv) in Toluene at 100°C. |

| Protodeboronation | Unstable boronate species. | Ensure you are using the Pinacol Ester , not the free acid. Add the base after the catalyst to minimize time the boronate spends in basic solution before transmetallation. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Nanoscale Parallel Synthesis of Resorcinolic Macrolides. Journal of Combinatorial Chemistry, 11(5), 870–874. (Demonstrates K3PO4 utility in sensitive esters). Link

-

Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester Technical Data. (Reference for Boronate stability). Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling for Furan-Thiophene Linkage

[1]

Executive Summary & Strategic Analysis

The linkage of furan and thiophene moieties is a cornerstone in the synthesis of organic semiconductors (OFETs, OLEDs) and bioisosteric drug scaffolds. While ubiquitous, the formation of the Furan-Thiophene (F-T) bond presents unique challenges:

-

Furan Instability: The furan ring is acid-sensitive and prone to oxidative ring-opening compared to thiophene.

-

Catalyst Deactivation: The thienyl sulfur can act as a soft Lewis base, potentially coordinating to Pd(II) species and arresting the catalytic cycle ("sulfur poisoning").

-

Protodeboronation: In Suzuki-Miyaura coupling, 2-furanboronic acids are notoriously unstable, undergoing rapid protodeboronation under basic aqueous conditions.

This guide provides two field-validated protocols: the Robust Suzuki-Miyaura Method (utilizing boronate esters and bulky ligands) and the Atom-Economical Direct Arylation (via Concerted Metallation-Deprotonation).

Mechanistic Considerations & Catalyst Selection

Overcoming the "Sulfur Poisoning" Myth

Historically, thiophenes were believed to poison Pd catalysts irreversible. Modern mechanistic studies reveal that this is largely a kinetic issue of competitive binding.

-

Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-Heterocyclic Carbenes (NHCs). These ligands bind Pd(0) significantly tighter than the thienyl sulfur, preventing catalyst sequestration.

The Protodeboronation Challenge

2-Furanboronic acid degrades rapidly in the presence of base and water.

-

Causality: The electronegative oxygen adjacent to the boron atom facilitates hydrolytic cleavage of the C-B bond.

-

Strategic Adjustment: We strictly recommend the use of Pinacol Esters (Bpin) or MIDA boronates rather than free boronic acids. If free acids must be used, anhydrous conditions with varying bases (e.g., KF) are required.

Protocol A: Robust Suzuki-Miyaura Coupling

Recommended for: Late-stage functionalization, complex substrates requiring mild conditions.

Reaction Scheme

Electrophile: 2-Bromothiophene derivative Nucleophile: Furan-2-boronic acid pinacol ester Catalyst System: Pd(OAc)₂ / SPhos Base: K₃PO₄ (Anhydrous or mild aqueous)

Step-by-Step Methodology

-

Pre-Catalyst Activation:

-

In a glovebox or under Argon, weigh Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) into a reaction vial.

-

Note: A 1:2 Pd:Ligand ratio ensures the formation of the active mono-ligated Pd(0) species.

-

-

Substrate Addition:

-

Add 2-Bromothiophene (1.0 equiv) and Furan-2-Bpin (1.2 equiv) .

-

Critical Step: If the furan substrate is volatile, add it last or use a sealed tube.

-

-

Solvent & Base:

-

Add K₃PO₄ (2.0 equiv) .

-

Add solvent: 1,4-Dioxane/Water (4:1 ratio) .

-

Concentration: Target 0.1 M to 0.2 M relative to the bromide.

-

Why this solvent? The biphasic nature allows for solubility of the inorganic base while the organic phase protects the sensitive boronate ester until transmetallation.

-

-

Reaction:

-

Seal the vessel and heat to 80°C for 4–12 hours.

-

Monitor via TLC/LC-MS. Look for the disappearance of the bromide.

-

-

Workup:

-

Cool to room temperature.[1] Dilute with EtOAc.

-

Wash with water (x2) and brine (x1).

-

Dry over Na₂SO₄. Avoid acidic workups (e.g., HCl wash) as this may polymerize the furan.

-

Protocol B: Direct C-H Arylation (Fagnou Conditions)

Recommended for: Scale-up, simple substrates, "Green" chemistry requirements.

Mechanistic Insight: CMD Pathway

Unlike Suzuki coupling, this method requires no organometallic pre-functionalization of the furan. It relies on the Concerted Metallation-Deprotonation (CMD) mechanism, where a carboxylate ligand (Pivalate) acts as a proton shuttle to lower the energy barrier of C-H bond cleavage at the furan C2 position.

Step-by-Step Methodology

-

Reagents:

-

Electrophile: 2-Bromothiophene (1.0 equiv).

-

Heterocycle: Furan (2.0 - 3.0 equiv). Excess is used to prevent oligomerization.

-

Catalyst: Pd(OAc)₂ (1–5 mol%).

-

Ligand: PCy₃·HBF₄ (2–5 mol%) or P(t-Bu)₃.

-

CMD Additive: Pivalic Acid (PivOH) (30 mol%) . Crucial component.

-

Base: K₂CO₃ (2.0 equiv).

-

-

Solvent System:

-

Use DMA (Dimethylacetamide) or Toluene .

-

Note: DMA often provides higher yields for electron-deficient electrophiles; Toluene is better for preventing furan decomposition.

-

-

Execution:

-

Combine solid reagents and catalyst in a reaction tube.

-

Evacuate and backfill with Argon (x3).

-

Add degassed solvent and liquid substrates (Furan, Bromothiophene).

-

Heat to 100–110°C for 16 hours.

-

-

Purification:

-

Filter through a pad of Celite to remove Palladium black.

-

Concentrate. The excess furan can often be distilled off or removed under reduced pressure if volatile.

-

Visualizations

Decision Matrix: Selecting the Right Protocol

This workflow guides the researcher in choosing between Suzuki, Stille, and Direct Arylation based on substrate tolerance.

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate stability and scale.

Mechanism of Direct Arylation (CMD Pathway)

Understanding the role of Pivalate (PivO-) is critical for troubleshooting Protocol B.

Figure 2: The Concerted Metallation-Deprotonation (CMD) catalytic cycle, highlighting the proton-shuttle role of pivalate.[2]

Data Summary & Troubleshooting

Comparative Analysis of Methods

| Feature | Protocol A: Suzuki-Miyaura | Protocol B: Direct C-H Arylation | Stille Coupling (Alternative) |

| Reagent Stability | Low (Boronic acids) to High (Bpin) | High (Unfunctionalized Furan) | High (Organostannanes) |

| Atom Economy | Moderate (Boronate waste) | Excellent (HBr waste only) | Poor (Stoichiometric Tin waste) |

| Toxicity | Low | Low | High (Tin is neurotoxic) |

| Regioselectivity | Pre-determined by Boron placement | C2 > C5 (Electronic control) | Pre-determined by Tin placement |

| Water Tolerance | High (Requires water for base) | Low (Requires anhydrous conditions) | High |

Troubleshooting Guide

-

Problem: Low yield in Suzuki coupling (Protocol A).

-

Diagnosis: Protodeboronation of the furan boronate.

-

Fix: Switch from aqueous K₃PO₄ to anhydrous KF in THF. Ensure you are using the Pinacol ester, not the free acid.

-

-

Problem: Regioisomers in Direct Arylation (Protocol B).

-

Diagnosis: Competitive C5 arylation.

-

Fix: Lower the temperature to 80°C and increase the steric bulk of the phosphine ligand (e.g., switch from PCy₃ to P(t-Bu)₃).

-

-

Problem: Catalyst "Blacking Out" (Precipitation).

-

Diagnosis: Ligand dissociation or sulfur poisoning.

-

Fix: Increase Ligand:Pd ratio to 3:1. Ensure efficient degassing (O₂ accelerates catalyst death).

-

References

-

Mechanistic Studies on Suzuki-Miyaura Coupling

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Fagnou Direct Arylation Conditions (CMD Mechanism)

- Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle. Journal of the American Chemical Society.

-

Stability of Furan Boronates

- Molander, G. A., et al. (2010).

-

Catalyst Poisoning & Ligand Selection

- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.

Application Note: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate as a Monomer Precursor

This Application Note is designed for researchers in organic electronics and polymer chemistry. It details the technical utility of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 255828-29-6), a highly functionalized bi-heteroaryl building block.

Unlike simple thiophene monomers, this molecule presents a "Push-Pull" architecture and orthogonal reactive handles (aldehyde and ester), making it a critical intermediate for synthesizing low-bandgap conjugated polymers , fused-ring systems , and functionalized oligomers for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs).

Introduction & Strategic Value

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (MFTC) is a bi-heteroaryl scaffold combining a thiophene donor and a furan donor, functionalized with electron-withdrawing ester and aldehyde groups.

Key Chemical Features:

-

Bi-Heteroaryl Core: The Thiophene-Furan linkage creates a backbone with lower resonance energy than bi-thiophene, often leading to better quinoidal character and planarity in resulting polymers.

-

Orthogonal Functionality:

-

C5'-Formyl Group (Aldehyde): Highly reactive toward Knoevenagel condensations, Wittig reactions, and Henry reactions. It serves as the primary "anchor" for attaching strong electron-accepting groups (e.g., dicyanovinyl, nitrovinyl).

-

C2-Methyl Ester: Serves as a solubilizing group precursor, a site for cyclization (to fused rings), or can be hydrolyzed to the acid for further functionalization.

-

-

Electronic Profile: The molecule itself is a Donor-Acceptor (D-A) system. The electron-rich rings are pulled by the carbonyls, making it an excellent precursor for n-type or ambipolar organic semiconductors.

Application Workflows

This precursor is rarely polymerized "as-is" because the

-

Pathway A (Side-Chain Engineering): Functionalization of the aldehyde to create "Push-Pull" monomers for electropolymerization.

-

Pathway B (Ring Fusion): Cyclization between the ester and furan ring to generate planar fused cores (e.g., Thienofuranone derivatives).

-

Pathway C (Polycondensation): Utilization of the aldehyde and ester in Schiff-base or condensation polymerization.

Visual Workflow (DOT Diagram)

Caption: Strategic workflows for converting MFTC into functional conjugated polymer systems.

Detailed Experimental Protocols

Protocol 1: Synthesis of "Push-Pull" Monomers via Knoevenagel Condensation

Objective: Convert the MFTC aldehyde into a strong electron-accepting vinyl group (e.g., dicyanovinyl) to create a low-bandgap monomer suitable for electropolymerization or small-molecule OPV donors.

Reagents:

-

MFTC (1.0 eq)

-

Malononitrile (1.2 eq)

-

Piperidine (Catalytic amount, 0.1 eq)[1]

-

Ethanol or Acetonitrile (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve MFTC (1 mmol, 236 mg) in anhydrous ethanol (10 mL) in a round-bottom flask.

-

Activation: Add Malononitrile (1.2 mmol, 79 mg).

-

Catalysis: Add 2-3 drops of piperidine. The solution should turn color (typically yellow to orange/red) immediately, indicating the formation of the conjugated system.

-

Reflux: Heat the mixture to reflux (78°C) for 3-6 hours. Monitor reaction progress via TLC (Silica, Hexane:EtOAc 3:1). The aldehyde spot should disappear.

-